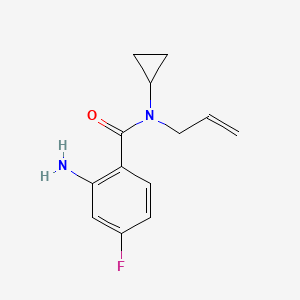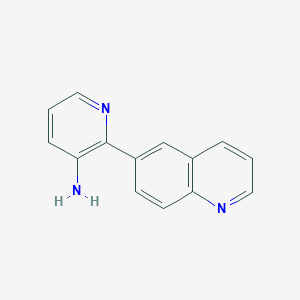![molecular formula C18H19N5O B7621857 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide](/img/structure/B7621857.png)
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide typically involves the cycloaddition reaction of nitriles with azides to form the tetrazole ring. One common method involves the reaction of 4-ethylbenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The resulting tetrazole intermediate is then acylated with N-methyl-N-phenylacetamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, although it is generally resistant to mild oxidants.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide
- N-(2-ethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide
- 3-(tetrazol-5-yl)triazole
Uniqueness
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its combination of the tetrazole ring with the N-methyl-N-phenylacetamide moiety enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-14-9-11-15(12-10-14)18-19-21-23(20-18)13-17(24)22(2)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXRXWEQQBTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
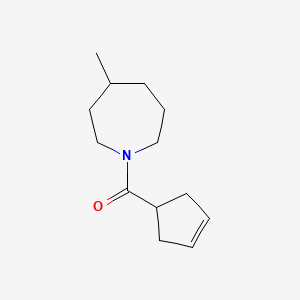
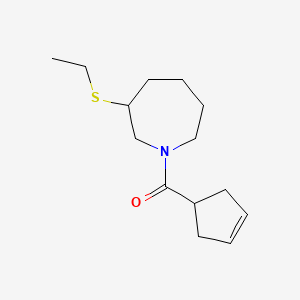
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B7621795.png)
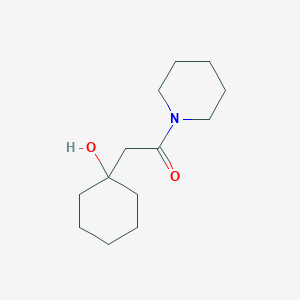

![4-Methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621809.png)
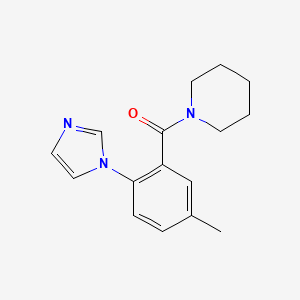
![4-Methyl-3-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621823.png)
![4-Methyl-3-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621825.png)
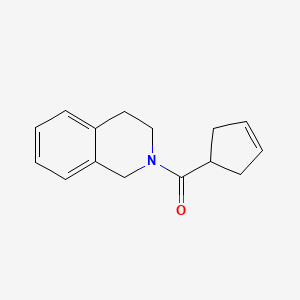
![2-[(2-Pyridin-2-ylimidazol-1-yl)methyl]indolizine-1-carbonitrile](/img/structure/B7621836.png)

